

Synthesis Protocol for 2-Amino-5-bromo-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylpyrazine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of **2-Amino-5-bromo-3-methylpyrazine**, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol is based on the bromination of 2-amino-3-methylpyrazine.

Introduction

2-Amino-5-bromo-3-methylpyrazine is a substituted pyrazine derivative that serves as a versatile building block in organic synthesis. The pyrazine ring is a core structure in numerous FDA-approved drugs, particularly in the development of antivirals and kinase inhibitors. The presence of amino, bromo, and methyl groups on the pyrazine ring allows for diverse chemical modifications, making it a valuable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery. Its unique electronic and structural features also make it a candidate for investigation in material science.

Reaction Scheme

The synthesis of **2-Amino-5-bromo-3-methylpyrazine** is achieved through the electrophilic bromination of 2-amino-3-methylpyrazine using bromine in the presence of pyridine.

Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **2-Amino-5-bromo-3-methylpyrazine**.

Parameter	Value	Reference
Starting Material	2-Amino-3-methylpyrazine (5.00 g, 45.8 mmol)	[1] [2] [3]
Reagent	Bromine (8.80 g, 55.0 mmol)	[1] [2] [3]
Base	Pyridine (4.35 g, 55.0 mmol)	[1] [2] [3]
Solvent	Dichloromethane (DCM) (250 mL)	[1] [2] [3]
Reaction Time	Overnight	[1] [2] [3]
Reaction Temperature	Room Temperature	[1] [2] [3]
Product Yield	7.64 g (88%)	[1] [3]
Product Appearance	Yellow Solid	[1] [3]
Molecular Weight	188.03 g/mol	
Mass Spectrum (ESI, m/z)	190.2 [M+H] ⁺	[3]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)	[1] [3]

Experimental Protocol

This protocol details the synthesis of **2-Amino-5-bromo-3-methylpyrazine** from 2-amino-3-methylpyrazine.

Materials:

- 2-Amino-3-methylpyrazine
- Bromine

- Pyridine
- Dichloromethane (DCM)
- Water
- Saturated brine
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

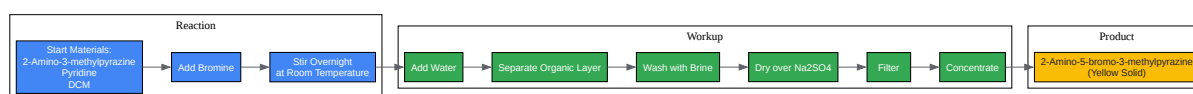
Procedure:

- To a solution of 2-amino-3-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL), slowly add bromine (8.80 g, 55.0 mmol).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Stir the reaction mixture at room temperature overnight.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- After the reaction is complete, add water (150 mL) to the mixture and transfer it to a separatory funnel.[\[1\]](#)[\[3\]](#)
- Separate the organic layer.[\[1\]](#)[\[3\]](#)
- Wash the organic layer with saturated brine (100 mL).[\[1\]](#)[\[3\]](#)
- Dry the organic layer over anhydrous sodium sulfate and filter.[\[1\]](#)[\[3\]](#)

- Concentrate the filtrate under vacuum to yield the crude product.[1][3]
- The resulting product, **2-Amino-5-bromo-3-methylpyrazine**, is obtained as a yellow solid (7.64 g, 88% yield).[1][3]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **2-Amino-5-bromo-3-methylpyrazine**.



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Caption: Synthesis workflow for **2-Amino-5-bromo-3-methylpyrazine**.

Safety Precautions

- Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Pyridine has a strong, unpleasant odor and is flammable. Handle it in a fume hood.
- Always wear appropriate PPE when handling chemicals.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of **2-Amino-5-bromo-3-methylpyrazine**. The procedure is straightforward and utilizes readily available

starting materials and reagents, making it suitable for both academic and industrial research settings. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules.

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